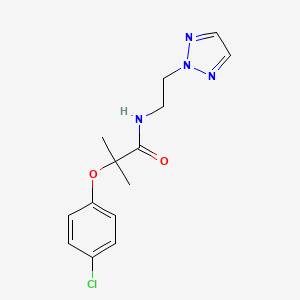![molecular formula C8H20Cl2N2 B2427078 Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride CAS No. 2060006-15-5](/img/structure/B2427078.png)
Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number 2060006-15-5 . It has a molecular weight of 215.17 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N,N-dimethyl-2-(pyrrolidin-3-yl)ethan-1-amine dihydrochloride . The InChI code is 1S/C8H18N2.2ClH/c1-10(2)7-5-8-4-3-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and is stored under an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Use
Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride serves as a key intermediate in the synthesis of various compounds with potential pharmaceutical applications. For instance, it has been used in the development of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. The synthesis involves a series of steps including an asymmetric Michael addition and a stereoselective alkylation, showcasing the compound's utility in creating structurally complex molecules with high stereochemical precision (Fleck et al., 2003).
Catalytic Applications
Research has demonstrated that modifications of dimethyl[2-(pyrrolidin-3-yl)ethyl]amine, such as replacing a dimethyl amino group with a pyrrolidino group in nickel(II) pincer complexes, can significantly enhance catalytic efficiency. These complexes have shown remarkable performance in the Kumada and Suzuki–Miyaura cross-coupling of nonactivated secondary alkyl halides, indicating the potential of dimethyl[2-(pyrrolidin-3-yl)ethyl]amine derivatives in facilitating complex chemical transformations (Garcia et al., 2016).
Fluorescent Probing and CO2 Detection
The compound has also been explored in the context of fluorescent probes with aggregation-enhanced emission features. Such probes, designed for the quantitative detection of low levels of carbon dioxide, indicate the broader applicability of dimethyl[2-(pyrrolidin-3-yl)ethyl]amine derivatives in environmental monitoring and potentially in medical diagnostics, where real-time and sensitive detection of CO2 is crucial (Wang et al., 2015).
Biochemical Applications
In biochemical research, derivatives of dimethyl[2-(pyrrolidin-3-yl)ethyl]amine have been synthesized and studied for their DNA and protein binding capabilities. Ruthenium(II)-arene complexes featuring substituted pyridylimidazo[1,5-a]pyridines, which could be derived from similar chemical backbones, have shown promising results in binding with DNA and proteins, leading to enhanced cytotoxicity against certain cancer cell lines. This suggests potential applications in the development of new therapeutic agents and in the study of biochemical interactions (Khamrang et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)6-4-8-3-5-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMKIWUQVZBOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B2426998.png)




![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2427009.png)



![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2427013.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2427016.png)
